5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c14-10-5-8(12(18)16-11-2-4-20-17-11)6-15-13(10)21-9-1-3-19-7-9/h2,4-6,9H,1,3,7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUROOJAYMKDMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=NOC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyridine core: Starting with a suitable pyridine precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the oxazolyl group: This can be done through a cyclization reaction involving an appropriate nitrile and hydroxylamine.
Attachment of the oxolan-3-yloxy group: This step may involve nucleophilic substitution reactions using oxolan-3-ol and a suitable leaving group on the pyridine ring.
Formation of the carboxamide: The final step could involve the reaction of the intermediate with an amine under amide formation conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxolan-3-yloxy group, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the oxazolyl group or the carboxamide functionality, using reagents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be a site for nucleophilic substitution reactions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology
Medicine
The compound may be investigated for its potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The oxazolyl and pyridine rings could play a role in these interactions, potentially affecting signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
- Structural Differences: The target compound substitutes the 1,2-oxazol-3-yl group for the 3-fluorophenyl ring in this analog.
- Physicochemical Properties :
N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide (ABL001-NXA)
- Structural Differences :
- ABL001-NXA features a pyrazole ring at position 5 and a hydroxypyrrolidine group at position 6, contrasting with the oxazole and oxolan-3-yloxy groups in the target compound.
- The chlorodifluoromethoxy-phenyl group replaces the oxazole-carboxamide moiety.
- Functional Implications :
5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid
- Key Difference :
- This intermediate lacks the carboxamide group, serving as a precursor for synthesizing derivatives like the target compound.
- The absence of the oxazole or fluorophenyl substituents simplifies its reactivity profile .
Biological Activity
5-Chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyridine ring substituted with a chloro group, an oxazole moiety, and an oxolane ether. The molecular formula is , with a molecular weight of approximately 319.74 g/mol.
Structural Formula
Research indicates that compounds similar to this compound may exert their effects through various biological pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
- Modulation of Cell Signaling : It may influence cell signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
Study 1: Anticancer Activity
A study published in 2023 investigated the anticancer properties of similar compounds. The research demonstrated that derivatives of pyridine carboxamides showed significant inhibition of tumor cell growth in vitro. The mechanism was linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Study 2: Neuroprotective Effects
Another study focused on neuroprotective effects against ischemic brain injury. It was found that similar compounds could inhibit glycogen phosphorylase, leading to reduced neuronal damage during hypoxic conditions . This suggests that 5-chloro-N-(1,2-oxazol-3-yloxy)pyridine-3-carboxamide may have potential applications in treating neurodegenerative diseases.
Data Table: Biological Activities and Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
